molecular formula C8H6O3 B1597413 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride CAS No. 4773-89-1

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride

Cat. No. B1597413
CAS RN: 4773-89-1
M. Wt: 150.13 g/mol
InChI Key: XCGJCRKHWHYKIE-UHFFFAOYSA-N
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Description

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride is an organic compound with the molecular formula C8H6O3 and a molecular weight of 150.1314 . It is also known by other names such as 1,3-Isobenzofurandione, 4,7-dihydro-; Cyclohexa-1,4-diene-1,2-dicarboxylic acid, anhydride .


Molecular Structure Analysis

The molecular structure of 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride can be represented by the InChI string: InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2H,3-4H2 .


Physical And Chemical Properties Analysis

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride has a melting point of 148 °C and a boiling point of 135 °C (Press: 0.001 Torr). Its density is predicted to be 1.35±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride plays a crucial role in various chemical synthesis processes. For instance, it reacts with electron-rich nickel(0) centers to form nickel(0) complexes, and with ring opening, it yields thermally stable acyl-carboxylato-nickel(II) compounds. These compounds are significant precursors for the preparation of analogs of vitamin D3 metabolites (Fischer et al., 1993). Moreover, it has been used to synthesize optically active cyclooctatetraene, which does not racemize even at high temperatures (Paquette & Trova, 1986).

Atropisomerism and Molecular Structure

The compound shows interesting atropisomerism due to steric congestion, which inhibits ring inversion of the cyclohexadiene ring. This property is crucial for understanding molecular behaviors and designing specific molecular structures (Nakayama, Iguchi, & Fujihara, 2010). Electron diffraction studies have also been conducted to determine the molecular structure of 1,4-cyclohexadiene, providing valuable insights into its conformation (Dallinga & Toneman, 1967).

Polymerization and Material Synthesis

It is used in anionic polymerization processes, particularly in the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution. This has implications for material science, especially in creating specific types of polymers (Hong & Mays, 2001). Additionally, its oxidation has been studied in the context of poly(1,3-cyclohexadiene) homopolymer, exploring the impact of the polymer chain structure on the extent of oxidation (Natori & Sato, 2006).

Surface Chemistry and Catalysis

The surface chemistry of 1,4-cyclohexadiene on Pt(111) has been examined using surface vibrational spectroscopy, which is critical for understanding catalytic processes and reaction mechanisms on metallic surfaces (Su, Shen, & Somorjai, 1997).

Advanced Organic Synthesis

In the realm of organic synthesis, 1,4-cyclohexadiene-1,2-dicarboxylic anhydride is used for the functionalization of various substrates, including allylic oxidation and halogenation. This highlights its versatility and importance in synthetic organic chemistry [(Seneci et al., 1998)](https://consensus.app/papers/allylic-functionalization-seneci/8fb692b4fae65d87ac1035e11cb5f580/?utm_source=chatgpt).

Biomass Conversion and Environmental Chemistry

The compound has been utilized in streamlining the conversion of biomass into polyesters, demonstrating its role in environmental chemistry and renewable resource utilization. This process involves catalytic alkene isomerization and Diels Alder reaction, showcasing its application in green chemistry (Dakshinamoorthy et al., 2014).

properties

IUPAC Name

4,7-dihydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGJCRKHWHYKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197262
Record name 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Cyclohexadiene-1,2-dicarboxylic anhydride

CAS RN

4773-89-1
Record name 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC122938
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122938
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Cyclohexadiene-1,2-dicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RJ Graham - 1995 - search.proquest.com
The object of the research was to develop methodology for synthesizing molecular ladders and belts constituted of 1, 4-cyclohexadiene rings from a common intermediate. The synthetic …
Number of citations: 3 search.proquest.com
LA Paquette, TG Wallis, T Kempe, GG Christoph… - J. Am. Chem. Soc.; …, 1977 - osti.gov
6,7-Benzoelassovalene has been synthesized from benzocyclobutene and 1,4-cyclohexadiene-1,2-dicarboxylic anhydride. This crystalline white solid undergoes rapid decomposition …
Number of citations: 2 www.osti.gov
LA Paquette, TG Wallis, T Kempe… - Journal of the …, 1977 - ACS Publications
6, 7-Benzoelassovalene (5) has been synthesized from benzocyclobutene and 1, 4-cyclohexadiene-1, 2-dicarboxylic anhydride. This crystalline white solid undergoes rapid …
Number of citations: 2 pubs.acs.org
G Ahlgren - Tetrahedron Letters, 1974 - Elsevier
Photoelectron spectroscopy shows that the ground state s-energy levels of 1, 4-cyclohexadiene and norbornadiene are non-degenerate.'The interaction responsible for this splitting …
Number of citations: 2 www.sciencedirect.com
G Ahlgren, B Åkermark - Tetrahedron Letters, 1974 - Pergamon
Number of citations: 6
M Ding, J Wen, Z Guo, M Li, G Wang, P Li… - Arabian Journal of …, 2022 - Elsevier
Shexiang Xintongning tablet (SXXTN) is a traditional Chinese medicine (TCM) preparation for the treatment of coronary heart disease (CHD) angina pectoris. However, due to the …
Number of citations: 3 www.sciencedirect.com
K Pathak, R Ramalakshmi, M Zafar, S Bagchi… - ACS …, 2019 - ACS Publications
Room-temperature reactions between [Cp*CoCl] 2 (Cp* = η 5 -C 5 Me 5 ) and large excess of [BH 2 E 3 ]Li (E = S or Se) led to the formation of homocubane derivatives, 1–7. These …
Number of citations: 5 pubs.acs.org
SY Wei, CJ Xu, DKW Mok, H Cao, TY Lau… - … of Chromatography A, 2008 - Elsevier
The three parts of Radix Angelicae Sinensis (Danggui) were reported to have different therapeutic effects. In order to investigate their chemical compositions of different parts of Danggui…
Number of citations: 26 www.sciencedirect.com
H Zhang, T Han, CH Yu, YP Jiang, C Peng… - Journal of …, 2012 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: Ligusticum chuanxiong Hort. (Umbelliferae) is a plant used as medicine and food in China. The essential oil (EO) extracted from its …
Number of citations: 45 www.sciencedirect.com
H Vatandoost, AS Dehkordi, SMT Sadeghi… - Experimental …, 2012 - Elsevier
The larvicidal activity of essential oil extracted from an indigenous plant, Kelussia odoratissima Mozaffarian was evaluated against two mosquito species, Anopheles stephensi and …
Number of citations: 76 www.sciencedirect.com

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